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molecular formula C16H13NO2 B8483564 Methyl 4-cyano-2-(2-methylphenyl)benzoate

Methyl 4-cyano-2-(2-methylphenyl)benzoate

Cat. No. B8483564
M. Wt: 251.28 g/mol
InChI Key: XAHOKSLTUGVQBL-UHFFFAOYSA-N
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Patent
US06693123B2

Procedure details

The compound from Example 954B (1.55 g, 4.41 mmol) was dissolved in 10 mL of THF. Then Pd(PPh3)4 (120 mg, 2.2% eq) and powdered KCN (430 mg, 6.61 mmol, 1.5 eq) was added. The mixture was refluxed for 12 hr. GC/MS showed all the starting material was converted to the product. The mixture was extracted with ethyl acetate and water. After evaporation of solvents, the residue was purified by flash column chromatography (10:1=hexane/ethyl acetate) to give an oily product (978 mg, 88% yield). 1H NMR (CDCl3) δ 8.02 (d, J=8.1 Hz, 1H), 7.72 (d, J=7.9 Hz, 1H), 7.56 (s, 1H), 7.20-7.33 (m, 3H), 7.03 (d, J=7.4 Hz, 1H), 3.63 (s, 3H), 2.06 (s, 3H); 13C NMR (CDCl3) δ 165.9, 143.0, 138.5, 134.6, 134.2, 133.9, 130.3, 130.0, 129.3, 127.9, 127.6, 125.0, 117.3, 114.6, 51.8, 19.4.
Name
compound
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[CH:3]=1.[C-:19]#[N:20].[K+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:19]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[CH:3]=1)#[N:20] |f:1.2,^1:30,32,51,70|

Inputs

Step One
Name
compound
Quantity
1.55 g
Type
reactant
Smiles
IC1=CC(=C(C(=O)OC)C=C1)C1=C(C=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
430 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
120 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hr
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (10:1=hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 978 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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